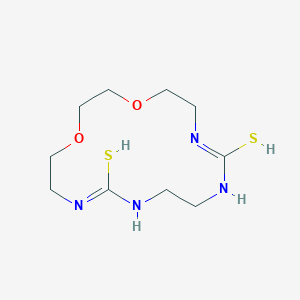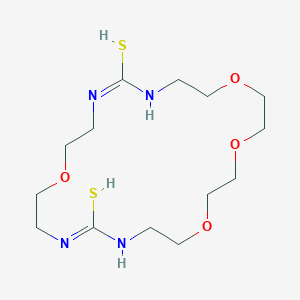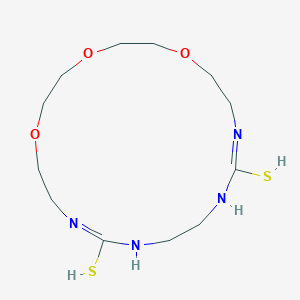
AChE-IN-64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-4-hydroxychalcone is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. They are biosynthesized via the shikimate pathway and are known for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
Méthodes De Préparation
The synthesis of 4’-Bromo-4-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol with a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
4’-Bromo-4-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents using reagents like sodium iodide in acetone.
Applications De Recherche Scientifique
4’-Bromo-4-hydroxychalcone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4’-Bromo-4-hydroxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis. The compound also interacts with enzymes such as α-glucosidase, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
4’-Bromo-4-hydroxychalcone can be compared with other chalcone derivatives such as:
4’-Hydroxychalcone: Lacks the bromine substituent but shares similar biological activities.
4’-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, exhibiting different pharmacological properties.
3’-Bromo-4-hydroxychalcone: Similar structure but with the bromine atom at a different position, leading to variations in biological activity.
These comparisons highlight the uniqueness of 4’-Bromo-4-hydroxychalcone in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11BrO2 |
|---|---|
Poids moléculaire |
303.15g/mol |
Nom IUPAC |
(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+ |
Clé InChI |
RJIFZRQOWIRRNC-XCVCLJGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


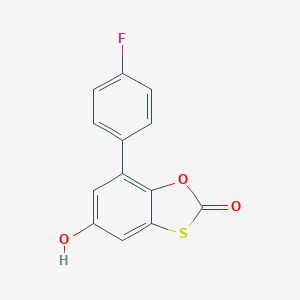
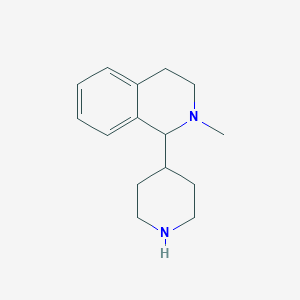
![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)

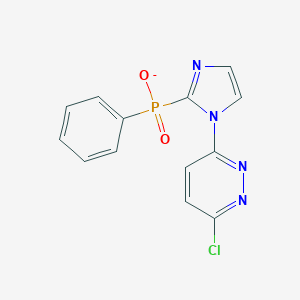
![{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B381906.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![{2-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381908.png)
![3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381910.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)
![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)
